molecular formula C8H17NO2 B13263580 Methyl 2-amino-3-methylhexanoate

Methyl 2-amino-3-methylhexanoate

Cat. No.: B13263580
M. Wt: 159.23 g/mol
InChI Key: LFYZRQFPYRMVGF-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-methylhexanoate is an organic compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . This compound is a derivative of hexanoic acid and contains both an amino group and an ester functional group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3-methylhexanoate can be synthesized through various synthetic routes. One common method involves the esterification of 2-amino-3-methylhexanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity starting materials and efficient purification techniques ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-methylhexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-3-methylhexanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2-amino-3-methylhexanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may further interact with biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3-methylhexanoate is unique due to its specific combination of functional groups and carbon chain length. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

methyl 2-amino-3-methylhexanoate

InChI

InChI=1S/C8H17NO2/c1-4-5-6(2)7(9)8(10)11-3/h6-7H,4-5,9H2,1-3H3

InChI Key

LFYZRQFPYRMVGF-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(C(=O)OC)N

Origin of Product

United States

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